molecular formula C10H12N2O3 B3196221 ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 96546-39-3

ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B3196221
CAS No.: 96546-39-3
M. Wt: 208.21 g/mol
InChI Key: OVRGWKICQMIBLC-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 96546-39-3) is a high-purity heterocyclic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This versatile scaffold is characterized by a fused bicyclic system incorporating a keto group and an ester function, making it a valuable precursor in medicinal chemistry and organic synthesis. The compound serves as a key building block for the development of novel pharmaceutical agents, particularly in the synthesis of more complex indazole-derived structures . Researchers value this compound for its structural features, which facilitate further chemical modifications. The ester group is amenable to hydrolysis or transesterification reactions, while the keto group offers a site for nucleophilic addition or reduction. The indazole nitrogen atoms can participate in hydrogen bonding, influencing the physicochemical properties of final target molecules. With a calculated density of 1.311 g/cm³ and a melting point in the range of 100-102 °C (isopropanol) , it has very slight solubility in aqueous systems (0.25 g/L at 25°C) . The provided SMILES string (O=C(C1=NNC2=C1C(CCC2)=O)OCC) and molecular formula aid in computational chemistry and retrosynthetic analysis . This product is offered For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . Appropriate safety precautions must be observed during handling; consult the Safety Data Sheet for detailed hazard information, which includes warnings of potential health hazards (H302, H315, H319, H335) . The compound should be stored sealed in a dry environment at room temperature to ensure stability .

Properties

IUPAC Name

ethyl 4-oxo-1,5,6,7-tetrahydroindazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9-8-6(11-12-9)4-3-5-7(8)13/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRGWKICQMIBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50537235
Record name Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96546-39-3
Record name Ethyl 4,5,6,7-tetrahydro-4-oxo-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96546-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification . The reaction conditions often require the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized indazole derivatives .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This positional isomer differs only in the location of the ketone group (position 5 vs. 4). Key distinctions include:

Property Ethyl 4-oxo isomer Ethyl 5-oxo isomer
CAS Number Not explicitly provided 913558-33-5
Molecular Formula C₁₀H₁₂N₂O₃ C₁₀H₁₂N₂O₃
Ketone Position 4 5
Hydrogen Bonding Patterns Likely distinct due to ketone position (affects crystal packing ) Requires analysis via graph set theory
Synthetic Accessibility May require regioselective oxidation steps Synthesized via cyclization of hydrazine derivatives

For example, the 4-oxo derivative may exhibit stronger intermolecular interactions in the solid state due to proximity of the ketone to the ester group .

Darapladib (SB-480848)

Darapladib, a clinical-stage atherosclerosis drug, shares structural motifs with the target compound, including a 4-oxo-4,5,6,7-tetrahydro fragment. However, its core is a cyclopentapyrimidine rather than an indazole:

Property Ethyl 4-oxo-indazole Darapladib
Core Structure Indazole Cyclopentapyrimidine
Molecular Formula C₁₀H₁₂N₂O₃ C₃₆H₃₈F₄N₄O₂S
Functional Groups Ethyl ester, ketone Trifluoromethyl biphenyl, diethylaminoethyl
Pharmacological Use Research chemical Atherosclerosis treatment

The tetrahydro-4-oxo moiety in Darapladib contributes to its binding to lipoprotein-associated phospholipase A2 (Lp-PLA2), highlighting the importance of the ketone and saturated ring in target engagement. In contrast, the indazole derivative’s smaller size and simpler substituents may limit its therapeutic scope but enhance synthetic versatility .

Crystallographic and Conformational Analysis

The puckering of saturated rings in these compounds can be analyzed using Cremer-Pople coordinates . For example, the cyclohexane ring in ethyl 4-oxo-indazole-3-carboxylate may adopt a boat or chair conformation , influencing packing efficiency and stability. Software such as SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving these structural details .

Hydrogen Bonding and Supramolecular Interactions

The ketone and ester groups in ethyl 4-oxo-indazole-3-carboxylate facilitate hydrogen-bonded networks, which can be classified using graph set analysis (e.g., R₂²(8) motifs). In contrast, Darapladib’s bulkier substituents likely prioritize van der Waals interactions over hydrogen bonding, as seen in its crystal structure .

Biological Activity

Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H14_{14}N2_2O2_2
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 4492-02-8
  • Melting Point : 88 °C
  • Boiling Point : 403.5 °C at 760 mmHg

This compound primarily interacts with specific kinases involved in cell cycle regulation and apoptosis. Notably, it has been shown to inhibit:

  • CHK1 and CHK2 Kinases : These kinases are crucial for DNA damage response and cell cycle checkpoint control.
  • SGK Kinase : This kinase regulates cellular responses to stress and is implicated in various cancer pathways.

The inhibition of these targets suggests a potential role in anticancer therapies by inducing cell cycle arrest and promoting apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various human tumor cell lines. The compound has shown:

  • GI50 Values : Ranging from nanomolar to micromolar concentrations in different cancer cell lines.

This activity is attributed to its ability to disrupt the normal cell cycle progression and induce programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported:

  • Bacteriostatic Effects : Against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Effective against certain fungal strains.

These findings suggest that this compound could be developed as a broad-spectrum antimicrobial agent .

Case Studies

  • In Vitro Studies :
    • A study assessed the compound's effects on various cancer cell lines including breast and lung cancer cells. Results showed a dose-dependent decrease in cell viability with significant apoptosis markers observed at higher concentrations.
  • Animal Models :
    • In vivo studies using mouse models of cancer have indicated that treatment with this compound resulted in reduced tumor growth compared to control groups.

Data Table

Biological ActivityType of StudyResult
AnticancerIn VitroSignificant reduction in viability in breast and lung cancer cells
AntimicrobialIn VitroEffective against Gram-positive and Gram-negative bacteria
AntifungalIn VitroActive against specific fungal strains

Q & A

Q. What are the standard synthetic routes for ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or functionalization of tetrahydroindazole precursors. Key steps include:

  • Cyclization : Reaction of hydrazine with ethyl 4-oxocyclohexane carboxylate derivatives under acidic or basic conditions to form the indazole core .
  • Esterification : Introduction of the ethyl ester group via nucleophilic substitution or transesterification .
  • Optimization : Temperature (60–100°C), solvent choice (e.g., ethanol, DMF), and catalyst (e.g., p-toluenesulfonic acid) significantly affect yield. Microwave-assisted synthesis can reduce reaction time .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm the indazole ring and ester group. Key signals include δ ~1.3 ppm (ester CH3_3), δ ~4.2 ppm (ester CH2_2), and δ ~10.5 ppm (NH proton) .
  • X-ray crystallography : SHELX programs refine crystal structures to determine bond lengths, angles, and hydrogen-bonding networks. For example, the tetrahydroindazole ring adopts a boat conformation (puckering amplitude ~0.45 Å) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 222.25 for C11_{11}H14_{14}N2_2O3_3) .

Q. How does the ester group influence reactivity in downstream functionalization?

The ethyl ester acts as a directing group and stabilizes intermediates via resonance. Common reactions:

  • Hydrolysis : Under basic conditions (NaOH/EtOH), the ester converts to a carboxylic acid for further coupling .
  • Substitution : The α-carbon undergoes nucleophilic substitution with amines or thiols .
  • Reduction : LiAlH4_4 reduces the ester to a primary alcohol, enabling access to hydroxymethyl derivatives .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in crystalline phases affect the compound’s physicochemical properties?

X-ray data (e.g., CCDC 863326) reveal intermolecular N–H···O and C–H···O interactions (d = 2.8–3.0 Å) that stabilize the lattice. These interactions influence:

  • Solubility : Strong hydrogen bonds reduce solubility in nonpolar solvents.
  • Thermal stability : Melting points correlate with packing density (e.g., mp 145–148°C for tightly packed crystals) .

Q. What computational methods resolve contradictions in reaction mechanisms for indazole functionalization?

Conflicting data on regioselectivity in electrophilic substitution (e.g., nitration) can be addressed via:

  • DFT calculations : Assess Fukui indices to predict reactive sites. The C5 position often shows higher electrophilic susceptibility (f+^+ ≈ 0.12) .
  • Kinetic studies : Monitor intermediate formation using stopped-flow UV-Vis spectroscopy under varying pH and temperature .

Q. How does ring puckering in the tetrahydroindazole core impact biological activity?

Molecular dynamics simulations show that puckering (quantified via Cremer-Pople parameters) modulates binding to enzymes like cyclooxygenase-2:

  • Planar conformation : Enhances π-stacking with aromatic residues (e.g., Tyr385).
  • Boat conformation : Increases hydrophobic interactions in binding pockets .

Methodological Guidance

Q. How to resolve discrepancies in crystallographic data between lab-scale and published structures?

  • Refinement protocols : Use SHELXL with restraints for disordered regions (e.g., ethyl groups). Compare R1_1 values; deviations >5% suggest experimental artifacts .
  • Validation tools : Check PLATON/ADDSYM for missed symmetry operations .

Q. What strategies optimize enantioselective synthesis of chiral tetrahydroindazole derivatives?

  • Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce asymmetry during cyclization (ee >90%) .
  • Catalytic asymmetric hydrogenation : Pd/C with cinchona alkaloid ligands achieves >85% ee for saturated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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